N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
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Overview
Description
N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is a heterocyclic compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring system, which is a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The compound also contains a hydroxy group and a carboximidamide group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine ring system. This intermediate is then further reacted with hydroxylamine to introduce the hydroxy group and with cyanamide to introduce the carboximidamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyridine-6-carboximidamide with a carbonyl group.
Reduction: Formation of imidazo[1,2-a]pyridine-6-carboximidamide with an amine group.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and carboximidamide group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide can be compared with other similar compounds, such as:
n-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide: Similar structure but with the carboximidamide group at a different position.
n-Hydroxyimidazo[1,2-a]pyridine-3-carboximidamide: Another structural isomer with the carboximidamide group at the 3-position.
n-Hydroxyimidazo[1,2-a]pyridine-4-carboximidamide: Similar compound with the carboximidamide group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFFTYKXPZJDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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